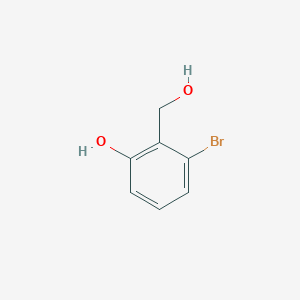

3-Bromo-2-(hydroxymethyl)phenol

概要

説明

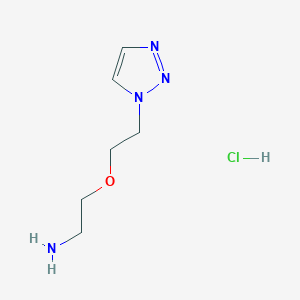

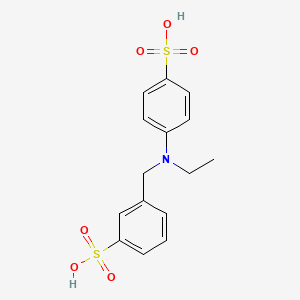

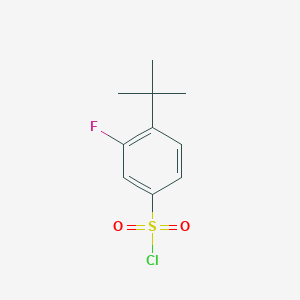

3-Bromo-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7BrO2 . It is used for Suzuki-Miyaura coupling reaction and in the synthesis of pentacyclic building block benzodibenzofuranquinone .

Synthesis Analysis

The synthesis of 3-Bromo-2-(hydroxymethyl)phenol has been carried out using theoretical quantum-mechanical calculations and experimental spectroscopic methods . The molecular structure of the compound was confirmed using NMR and FTIR .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(hydroxymethyl)phenol contains a total of 17 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 primary alcohol .Chemical Reactions Analysis

3-Bromo-2-(hydroxymethyl)phenol has been used in various chemical reactions. For instance, it has been used in the synthesis of a gold (III) complex in the presence of BBHMP and m-nitroaniline .科学的研究の応用

Synthesis of Gold (III) Complexes

3-Bromo-2-(hydroxymethyl)phenol: is utilized in the synthesis of gold (III) complexes. These complexes are significant in the field of material science , particularly for their potential applications in catalysis and nanotechnology . The compound acts as a ligand, binding to gold ions and stabilizing the complex structure through its bromo and hydroxymethyl groups.

Development of Antitumor Agents

In the realm of pharmaceutical research , this compound is explored for its role in the development of antitumor agents . Its phenolic structure is a valuable feature in the synthesis of polyphenols, which have been identified as potential anticancer compounds .

Catalytic Protodeboronation

3-Bromo-2-(hydroxymethyl)phenol: is a key reagent in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis .

Synthesis of Heterocyclic Compounds

The compound serves as an intermediate in the synthesis of various heterocyclic compounds . These compounds are essential in many areas, including drug development , agrochemicals , and dyes .

Creation of Charge-Transfer Complexes

In chemical synthesis , 3-Bromo-2-(hydroxymethyl)phenol is used to create stable metallaquinones as charge-transfer complexes. These complexes have applications in electronic materials and sensors .

Ring-Opening Polymerization Catalysts

This chemical is also involved in the preparation of titanium trisphenol complexes , which act as catalysts in ring-opening polymerization reactions . Such reactions are fundamental in producing polymers with specific properties for industrial use .

作用機序

While the specific mechanism of action for 3-Bromo-2-(hydroxymethyl)phenol is not well-documented, phenol, a related compound, is known to be a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

特性

IUPAC Name |

3-bromo-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVBYANBZXJPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(hydroxymethyl)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)

![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)

![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)